Bienvenue dans la boutique en ligne BenchChem!

trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Antinociception Opioid Pharmacology Peptidomimetics

This compound is the enantiopure (3R,4S)-configured Boc-protected trans-4-phenylpyrrolidine-3-carboxylic acid, a chiral non-proteinogenic β-proline surrogate. It is employed as a stereochemically defined building block in medicinal chemistry and peptide science, most notably for introducing conformational rigidity and absolute stereochemistry into opioid peptide analogs and other CNS-targeted pharmacophores.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 956101-09-0
Cat. No. B3175148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
CAS956101-09-0
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
InChIKeyKEWYECRQALNJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Buyers and Researchers Should Immediately Know About trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid (CAS 956101-09-0)


This compound is the enantiopure (3R,4S)-configured Boc-protected trans-4-phenylpyrrolidine-3-carboxylic acid, a chiral non-proteinogenic β-proline surrogate. It is employed as a stereochemically defined building block in medicinal chemistry and peptide science, most notably for introducing conformational rigidity and absolute stereochemistry into opioid peptide analogs and other CNS-targeted pharmacophores [1]. The Boc group provides reversible N-protection compatible with Fmoc-strategy solid-phase peptide synthesis (SPPS), while the free carboxylic acid enables direct amide coupling without additional deprotection steps .

Why Racemic or Opposite-Enantiomer 4-Phenylpyrrolidine-3-carboxylic Acid Derivatives Cannot Replace CAS 956101-09-0 in Stereosensitive Synthesis


The 4-phenylpyrrolidine-3-carboxylic acid scaffold contains two stereogenic centers (C-3 and C-4), generating four possible stereoisomers. Among them, only the trans (3R,4S) configuration embodied by CAS 956101-09-0 has been independently synthesized and unequivocally shown to confer the pharmacologically active conformation when incorporated into bioactive peptide sequences [1]. The racemic mixture (CAS 221142-28-5) and the (3S,4R)-enantiomer (CAS 884048-45-7) are commercially available and superficially identical in terms of molecular formula and weight, yet they differ critically in biological outcome. In head-to-head in vivo experiments, the endomorphin-2 analog incorporating the (3S,4R)-enantiomer was completely inactive, demonstrating that simple substitution on the basis of chemical formula alone leads to total loss of therapeutic effect [1]. This stereochemical stringency renders CAS 956101-09-0 non-fungible in any synthesis where downstream target stereochemistry determines pharmacodynamic result.

Head-to-Head Quantitative Evidence: Where CAS 956101-09-0 Differs from Its Closest Analogs


Enantiomer-Dependent In Vivo Analgesic Activity: (3R,4S) vs. (3S,4R) 4-Ph-β-Pro Endomorphin-2 Analog

When the (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid residue (the deprotected core of CAS 956101-09-0) is incorporated into endomorphin-2 as a proline surrogate, the resulting peptide Tyr-(3R,4S)-4-Ph-β-Pro-Phe-Phe-NH₂ (Analog 2a) produced strong, naloxone-reversible analgesia in the mouse hot-plate test following intracerebroventricular (icv) administration. In direct contrast, the peptide containing the (3S,4R)-enantiomer (Analog 2b) showed no antinociceptive activity whatsoever under identical experimental conditions [1]. This establishes a binary functional difference between the two enantiomers that is measurable in vivo.

Antinociception Opioid Pharmacology Peptidomimetics

Enantiomer-Dependent In Vivo Antidepressant-Like Activity: Forced Swimming and Tail Suspension Tests

In the forced swimming test (FST) and tail suspension test (TST)—two validated rodent models of antidepressant-like activity—the (3R,4S)-4-Ph-β-Pro-containing peptide (Analog 2a) significantly reduced immobility time, indicating antidepressant-like efficacy. This effect was reversed by the δ-selective antagonist naltrindole (NLT) and the κ-selective antagonist nor-binaltorphimine (nor-BNI), confirming DOR and KOR mediation. The (3S,4R)-containing peptide (Analog 2b) exhibited no reduction in immobility time in either assay, i.e., no detectable antidepressant-like activity [1].

Antidepressant Behavioral Pharmacology Opioid-Modulated Mood

Enantiopure (3R,4S) vs. Racemic (CAS 221142-28-5): Absolute Configuration Assignment and HPLC-Based Separation Requirement

Perlikowska et al. (2014) initially obtained a chromatographically separated mixture of two diastereoisomeric peptides from commercially-available racemic trans-4-phenylpyrrolidine-3-carboxylic acid. To assign absolute configuration unambiguously, they performed a stereoselective synthesis of enantiopure (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid and re-introduced it into the EM-2 sequence, then correlated the HPLC retention times [1]. This workflow demonstrates that when starting from the racemate (CAS 221142-28-5), an additional and non-trivial HPLC diastereomer separation step is required post-peptide assembly. Use of pre-resolved enantiopure CAS 956101-09-0 eliminates this post-synthetic separation, collapsing the workflow by one full purification step per peptide sequence.

Chiral Resolution Absolute Configuration Assignment Peptide Synthesis

Minimum Purity Specification: ≥97.0% for CAS 956101-09-0 vs. Lower Typical Racemate Specifications

Authoritative vendor specifications for enantiopure CAS 956101-09-0 cite a minimum purity of ≥97.0% . In comparison, commonly offered specifications for the racemic variant (CAS 221142-28-5) range from 95% to 98% across multiple suppliers, but the 95% lower bound is frequent [1]. The roughly 2-percentage-point purity delta (≥97.0% vs. ≥95.0%) can represent up to a 2.5-fold difference in total impurity burden (3.0% vs. 5.0% total impurities maximum), which, when carried through multi-step syntheses, can amplify side-product formation and reduce isolated yields.

Chiral Purity Quality Control Procurement-grade Certification

Boc Deprotection Orthogonality and Compatibility with Fmoc-SPPS: Class-Level Differentiation

The N-Boc protection in CAS 956101-09-0 is orthogonal to the Fmoc group used in standard Fmoc-strategy SPPS. This allows the (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid residue to be introduced via its free carboxylic acid (amide bond formation) without premature N-deprotection during Fmoc removal cycles (20% piperidine/DMF). In contrast, the unprotected (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid (CAS 652971-46-5) or its hydrochloride salt (CAS 1049755-65-8) would require selective orthogonal amine protection prior to SPPS incorporation, adding one synthetic manipulation step [1]. The Boc group is cleaved under acidic conditions (TFA) orthogonal to both Fmoc removal and standard peptide cleavage cocktails.

Solid-Phase Peptide Synthesis Boc/Fmoc Orthogonality Protecting Group Strategy

Defensible Procurement Scenarios for CAS 956101-09-0 Based on Quantitative Differential Evidence


Stereospecific Synthesis of Opioid Peptidomimetics Targeting MOR/DOR/KOR Profiles

Medicinal chemistry teams developing endomorphin-2 analogues or similar tetrapeptide opioid ligands should exclusively source CAS 956101-09-0. Direct evidence from Perlikowska et al. (2014) demonstrates that the (3R,4S) configuration is a strict prerequisite for both antinociceptive and antidepressant-like efficacy in mouse models, while the (3S,4R)-containing analog is pharmacologically inert [1]. Procurement of the racemic mixture would necessitate post-synthetic HPLC diastereomer separation and entails a 50% theoretical yield penalty for the desired diastereomer. The result would be a major cost and time disadvantage in any lead optimization campaign.

Automated Parallel Peptide Library Construction for CNS-Targeted Screening Cascades

Core facilities or CROs performing automated Fmoc-SPPS at > 24-peptide scale for CNS phenotypic or target-based screening should select CAS 956101-09-0. The Boc-protected free acid is directly compatible with automated coupling protocols without additional amine pre-protection, eliminating one whole synthetic manipulation relative to its unprotected (CAS 652971-46-5) or salt (CAS 1049755-65-8) counterparts [2]. With a minimum purity specification of ≥97.0% , batch-to-batch stoichiometric consistency is improved, reducing automated synthesis failure rates and unplanned re-synthesis costs.

Absolute Stereochemical Proof-of-Concept Studies in Conformationally Constrained Peptide Design

Academic or industrial groups conducting fundamental studies on the role of proline-surrogate conformation in peptide–receptor recognition should source CAS 956101-09-0 for unambiguous absolute configuration control. The Perlikowska workflow explicitly demonstrates that stereoselective synthesis of the (3R,4S) enantiomer was required to assign HPLC retention times and thereby determine the absolute configuration of the peptide diastereomers. Using the pre-assigned, commercially available enantiopure material eliminates this synthetic burden from the analytical workflow [1]. This is particularly applicable to NMR solution-structure studies and pharmacophore-mapping projects where one stereoisomer is required for valid structure–activity correlations.

Multi-gram Scale-Up of a Single Enantiomer Peptide Drug Candidate Intermediate

Process chemistry teams advancing a peptide-based candidate containing the (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid motif toward IND-enabling toxicology batches should procure CAS 956101-09-0 in bulk. Starting from enantiopure material avoids the 50% mass loss inherent in chiral resolution of the racemate, reduces solvent consumption by at least one preparative HPLC run per batch, and simplifies the impurity profile for regulatory batch documentation. The ≥97.0% minimum purity provides a defined quality baseline suitable for GMP starting material qualification.

Quote Request

Request a Quote for trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.